2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol
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Overview
Description
“2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” is a member of the class of acridines that is 1,2,3,4-tetrahydroacridine substituted by an amino group at position 9 . It is used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Cyclohexanone and 2-Aminobenzonitrile .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a polycyclic planar structure, which allows it to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs .Chemical Reactions Analysis
The chemical reactions of “this compound” involve its interaction with acetylcholinesterase (AChE), leading to an increase in the concentration of acetylcholine at cholinergic synapses .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 284-286 °C .Mechanism of Action
The mechanism of action of “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” is believed to be through the enhancement of cholinergic function. This is accomplished by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Safety and Hazards
The use of “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” is limited due to its poor oral bioavailability, the necessity for four daily doses, and serious side effects including nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity .
Future Directions
Future research on “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” and its derivatives could focus on the development of new multitarget anti-Alzheimer’s disease drugs . This could involve the exploration of the structure-activity relationships of novel tetrahydroacridin hybrids with sulfur-inserted linkers .
Properties
IUPAC Name |
2-amino-7-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-2-4-12-10(6-8)14(17)11-7-9(15)3-5-13(11)16-12/h2,4,6,9H,3,5,7,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXOANXWHEVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CC(CC3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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